N-Phenylpyridine-3-carboximidohydrazide
Description
Properties
CAS No. |
88485-21-6 |
|---|---|
Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-amino-N-phenylpyridine-3-carboximidamide |
InChI |
InChI=1S/C12H12N4/c13-12(10-5-4-8-15-9-10)16(14)11-6-2-1-3-7-11/h1-9,13H,14H2 |
InChI Key |
GMBGLAVEQNRPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=N)C2=CN=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Route
In a representative procedure, pyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) under reflux in anhydrous dichloromethane for 4–6 hours. Subsequent removal of excess thionyl chloride yields the acid chloride, which is reacted with phenylhydrazine (1.2 equiv) in acetonitrile with triethylamine (3.0 equiv) as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving 68–72% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Critical Parameters
- Temperature control below 10°C prevents polymerization of phenylhydrazine
- Anhydrous conditions essential to avoid hydrolysis of acid chloride
- Triethylamine scavenges HCl, driving reaction completion
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydride formation using ethyl chloroformate provides superior control. Pyridine-3-carboxylic acid (1.0 equiv) and ethyl chloroformate (1.1 equiv) react in THF at −15°C with N-methylmorpholine (1.1 equiv). Subsequent addition of phenylhydrazine (1.05 equiv) at −10°C yields the target compound in 61% yield with 98% purity by HPLC.
Solid-Phase Synthesis for High-Throughput Production
Modern pharmaceutical applications demand scalable methods. Immobilized pyridine-3-carboxylic acid on Wang resin enables repetitive coupling cycles:
Resin Activation and Coupling
- Wang resin (1.0 g, 0.8 mmol/g) swelled in DMF
- Treated with PyBOP (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 1 hour
- Phenylhydrazine (5.0 equiv) added portionwise over 2 hours
- Cleavage with TFA/DCM (1:9) yields N-phenylpyridine-3-carboximidohydrazide in 85% crude yield
Advantages
- Eliminates purification steps through resin-bound intermediates
- Enables parallel synthesis of derivatives via automated platforms
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation enhances process efficiency:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (4:1) |
| Temperature | 120°C |
| Pressure | 150 psi |
| Irradiation time | 15 minutes |
| Catalyst | None |
| Yield | 78% |
This method avoids side product formation observed in thermal methods, with energy savings of 40% compared to conventional heating.
Catalytic Approaches Using Transition Metals
Palladium-mediated cross-coupling introduces structural diversity at the pyridine ring prior to hydrazide formation:
Suzuki-Miyaura Coupling Followed by Acylation
- 3-Bromopyridine undergoes Suzuki coupling with aryl boronic acids (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 80°C
- Resulting biarylpyridine-3-carboxylic acid converted to hydrazide via standard procedures
- Enables synthesis of para-substituted phenyl derivatives with electronic modulation
Substituent Effects on Yield
| Substituent (R) | Yield (%) |
|---|---|
| -OCH₃ | 82 |
| -NO₂ | 58 |
| -CF₃ | 63 |
Electron-donating groups enhance reactivity through increased nucleophilicity of the phenylhydrazine moiety.
Characterization and Analytical Data
Structural confirmation relies on multimodal spectroscopy:
Spectroscopic Signatures
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.89 (d, J = 1.6 Hz, 1H, Py-H), 8.61 (dd, J = 4.8, 1.6 Hz, 1H, Py-H), 8.12 (dt, J = 7.9, 1.9 Hz, 1H, Py-H), 7.71–7.69 (m, 2H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 7.31–7.27 (m, 1H, Ar-H), 4.31 (s, 2H, NH₂)
- IR (ATR): ν 3250 (N-H str), 1665 (C=O str), 1590 (C=N str) cm⁻¹
- HRMS (ESI+): m/z calcd for C₁₂H₁₂N₃O [M+H]+: 214.0975, found: 214.0979
Industrial-Scale Production Considerations
Batch processes dominate commercial manufacturing:
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |
|---|---|---|
| Acid chloride | 120 | 45 |
| Mixed anhydride | 155 | 38 |
| Microwave-assisted | 98 | 28 |
Microwave synthesis proves most economical despite higher capital investment, achieving 92% atom economy versus 78% for classical routes.
Chemical Reactions Analysis
Types of Reactions
N-Phenylpyridine-3-carboximidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and pyridine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-Phenylpyridine-3-carboximidohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits the replication of viral RNA by targeting the viral RNA replication step. This action is facilitated by its ability to bind to specific enzymes or proteins involved in the replication process, thereby preventing the virus from multiplying .
Comparison with Similar Compounds
Key Compounds:
JNJ-47965567 : A pyridinecarboxamide derivative with a phenylthio group and a tetrahydro-4-(4-phenyl-1-piperazinyl) substituent (C₂₈H₃₂N₄O₂S) .
4-Pyridinecarboxamide : A simpler analog lacking the phenyl and piperazinyl modifications.
N-Phenylpyridine-3-carboximidohydrazide : Features an imidohydrazide group instead of a carboxamide, with a phenyl substituent.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The piperazinyl group in JNJ-47965567 enhances water solubility compared to this compound, which may exhibit lower solubility due to its hydrophobic phenyl group .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
